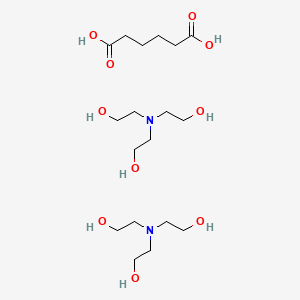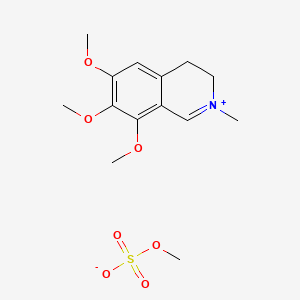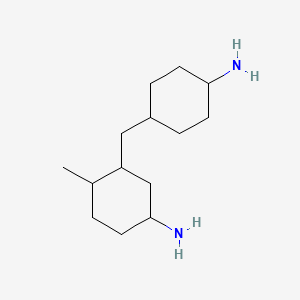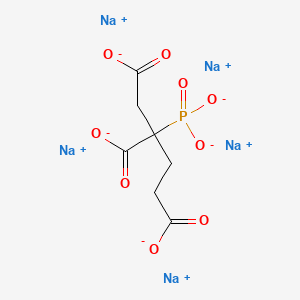
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is a chemical compound widely used in various industrial applications. It is known for its ability to act as a powerful complexing agent, effectively binding with metal ions such as calcium, magnesium, zinc, aluminum, and iron . This compound is particularly valued for its role in preventing scale formation and stabilizing bleach in various formulations .
Preparation Methods
The synthesis of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate typically involves the reaction of maleic anhydride with phosphorous acid, followed by neutralization with sodium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including complexation, protonation, and deprotonation . It can form stable complexes with metal ions, which is a key feature in its application as an antiscalant and bleach stabilizer . The compound’s carboxyl and phosphonate groups are reactive sites that participate in these reactions. Common reagents used in these reactions include metal salts and acids or bases to adjust pH .
Scientific Research Applications
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and complexation behavior . In biology and medicine, it is explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations . Industrially, it is used in water treatment, detergents, and cleaning agents due to its ability to prevent scale formation and stabilize bleach .
Mechanism of Action
The mechanism of action of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate involves its ability to bind with metal ions through its carboxyl and phosphonate groups . This binding prevents the precipitation of metal salts, thereby inhibiting scale formation . The compound’s structure allows it to form stable complexes with various metal ions, making it effective in a wide range of pH conditions .
Comparison with Similar Compounds
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is unique due to its combination of carboxyl and phosphonate groups, which provide strong complexing abilities . Similar compounds include ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are also used as chelating agents . this compound is often preferred in applications requiring high stability and effectiveness in a wide range of pH conditions .
Properties
CAS No. |
67170-90-5 |
|---|---|
Molecular Formula |
C7H6Na5O9P |
Molecular Weight |
380.04 g/mol |
IUPAC Name |
pentasodium;2-phosphonatobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H11O9P.5Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;;/q;5*+1/p-5 |
InChI Key |
LIQLLUGYBKEWRJ-UHFFFAOYSA-I |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



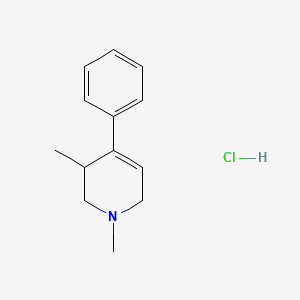
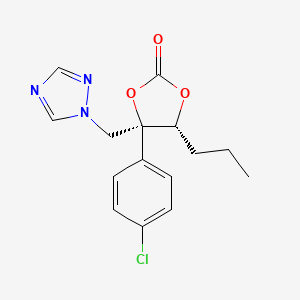

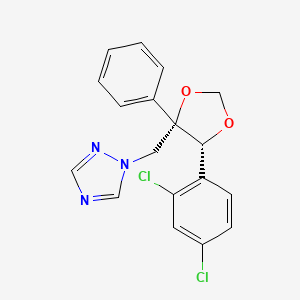

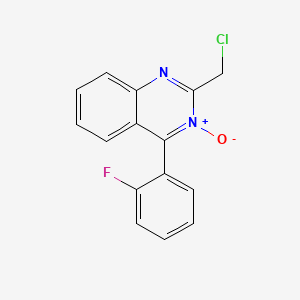


![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
